Integrin-Linked Kinase (ILK) Inhibition: Scaffold-Dependent Potency Advantage Over Related Piperazines
Derivatives of (4-Piperazin-1-ylphenyl)acetonitrile demonstrate potent ILK inhibition, whereas closely related scaffolds show significantly reduced activity. Compound 22, a derivative featuring this scaffold, exhibited an IC50 of 0.6 μM against ILK and 1-2.5 μM against prostate and breast cancer cell lines, with negligible effects on normal epithelial cells [1]. In contrast, structurally similar piperazine derivatives lacking the specific phenylacetonitrile substitution pattern showed substantially higher IC50 values (>10 μM) in parallel assays, underscoring the critical role of this scaffold in achieving target engagement [2].
| Evidence Dimension | ILK Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 μM (Compound 22 derivative) |
| Comparator Or Baseline | Related piperazine analogs lacking phenylacetonitrile motif: >10 μM |
| Quantified Difference | >16-fold improvement in potency |
| Conditions | In vitro kinase assay; PC-3 prostate cancer cell line |
Why This Matters
Demonstrates the scaffold's essential role in achieving sub-micromolar potency for ILK-targeted cancer therapeutics.
- [1] Lee, S. L., Hsu, E. C., Chou, C. C., Chuang, H. C., Bai, L. Y., Kulp, S. K., & Chen, C. S. (2011). Identification and characterization of a novel integrin-linked kinase inhibitor. Journal of Medicinal Chemistry, 54(18), 6364-6374. View Source
- [2] BindingDB. (2025). BDBM50383297: CHEMBL2029443. View Source
